molecular formula C34H27ClN6O3S B12780711 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- CAS No. 139050-45-6

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)-

Cat. No.: B12780711
CAS No.: 139050-45-6
M. Wt: 635.1 g/mol
InChI Key: GFKNPEJIUGFVRI-JTJCPQIOSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- is a complex organic compound with a unique structure that combines indole, thiazole, and azo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- typically involves multiple steps, including the formation of the indole core, the thiazole ring, and the azo linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

    Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Azo Linkage Formation: The azo linkage is typically formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one derivatives: Compounds with similar indole cores but different substituents.

    Thiazole derivatives: Compounds with thiazole rings and various functional groups.

    Azo compounds: Compounds with azo linkages and different aromatic groups.

Uniqueness

The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- lies in its combination of indole, thiazole, and azo functionalities This combination imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

CAS No.

139050-45-6

Molecular Formula

C34H27ClN6O3S

Molecular Weight

635.1 g/mol

IUPAC Name

(3E)-3-[[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C34H27ClN6O3S/c35-24-10-14-26(15-11-24)44-27-16-12-25(13-17-27)38-39-32-30(23-6-2-1-3-7-23)36-34(45-32)37-31-28-8-4-5-9-29(28)41(33(31)42)22-40-18-20-43-21-19-40/h1-17H,18-22H2/b37-31+,39-38?

InChI Key

GFKNPEJIUGFVRI-JTJCPQIOSA-N

Isomeric SMILES

C1COCCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C7=CC=CC=C7)/C2=O

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C7=CC=CC=C7)C2=O

Origin of Product

United States

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